Ethyl 2-thioxocyclopentanecarboxylate
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Overview
Description
Ethyl 2-thioxocyclopentanecarboxylate is an organic compound with the molecular formula C8H12O2S. It is a derivative of cyclopentanecarboxylate, where the oxygen atom in the carbonyl group is replaced by a sulfur atom, making it a thioester. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-thioxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopentanecarboxylate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction typically occurs under reflux conditions in an inert solvent like toluene or dichloromethane. The general reaction scheme is as follows:
[ \text{C8H12O3} + \text{P2S5} \rightarrow \text{C8H12O2S} + \text{by-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-thioxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioester can yield the corresponding alcohol or thiol, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Amides, esters, thioesters
Scientific Research Applications
Ethyl 2-thioxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-thioxocyclopentanecarboxylate involves its interaction with molecular targets through its thioester group. The sulfur atom in the thioester can form strong bonds with metal ions or act as a nucleophile in biochemical reactions. This reactivity allows the compound to inhibit enzymes by binding to their active sites or modifying their structure.
Comparison with Similar Compounds
Ethyl 2-thioxocyclopentanecarboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: The oxygen analog of the compound, which has different reactivity and applications.
Mthis compound: A similar thioester with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Ethyl 2-thioxocyclohexanecarboxylate: A compound with a six-membered ring, which may have different steric and electronic effects.
Properties
CAS No. |
20628-12-0 |
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Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
ethyl 2-sulfanylidenecyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)6-4-3-5-7(6)11/h6H,2-5H2,1H3 |
InChI Key |
MZUDKMRTKVDEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC1=S |
Origin of Product |
United States |
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